N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide
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Overview
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a complex organic compound, known for its distinctive chemical structure that integrates elements of isoquinoline and thiophene
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide generally involves multi-step organic reactions. The common approach includes the formation of the 3,4-dihydroisoquinoline intermediate, followed by its reaction with a thiophene derivative, and final sulfonamide formation. Specific reaction conditions such as temperature, solvents, and catalysts play crucial roles in determining the efficiency and yield of the product.
Industrial Production Methods
For industrial-scale production, processes need to be optimized for cost-effectiveness and scalability. Typically, the use of automated synthesizers and continuous flow reactors can enhance the production rate and consistency. Purification steps, including recrystallization or chromatography, are essential to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: : This compound can be oxidized to form sulfoxides and sulfones.
Reduction: : Under certain conditions, the nitro groups within the molecule can be reduced to amines.
Substitution: : The aromatic rings can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Reagents like potassium permanganate or hydrogen peroxide are often used in oxidation reactions, whereas palladium on carbon (Pd/C) can facilitate hydrogenation for reduction reactions. Substitution reactions typically involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products from these reactions vary depending on the reaction type. Oxidation generally yields sulfoxides and sulfones, while reduction yields various amine derivatives. Substitution reactions can introduce different functional groups into the aromatic rings.
Scientific Research Applications
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide has numerous applications in scientific research:
Chemistry: : Used as a starting material or intermediate in the synthesis of more complex molecules.
Biology: : Acts as a probe or inhibitor in biochemical assays.
Medicine: : Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: : Utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound's binding to these targets can modulate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide can be compared with other compounds that share structural similarities, such as:
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl)-benzenesulfonamide
N-(2-(thiophen-2-yl)ethyl)-benzenesulfonamide
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)-benzenesulfonamide
There you go! This should give you a solid foundation in understanding this fascinating compound.
Biological Activity
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-2-yl)ethyl)-4-methylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Compound Overview
- IUPAC Name : this compound
- Molecular Formula : C23H26N2O4S
- Molecular Weight : 458.6 g/mol
- CAS Number : 898452-61-4
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of 3,4-Dihydroisoquinoline : This is achieved through the hydrogenation of isoquinoline.
- Thiophene Attachment : Alkylation with a thiophene derivative introduces the thiophen-2-yl group.
- Sulfonamide Formation : The final step involves sulfonylation with 4-methylbenzenesulfonyl chloride under basic conditions.
This multi-step process can be optimized for industrial production using continuous flow chemistry to enhance yield and purity.
Antitumor Activity
Research indicates that compounds similar to this compound exhibit promising antitumor properties. For example, benzothiazole derivatives have shown nanomolar activity against various cancer cell lines, suggesting that structural modifications can enhance biological efficacy .
Acetylcholinesterase Inhibition
In studies focusing on Alzheimer’s disease treatment, compounds with similar structures have demonstrated significant acetylcholinesterase (AChE) inhibitory activity. For instance, related coumarin-based compounds exhibited IC50 values as low as 2.7 µM, indicating strong potential for cognitive enhancement and memory preservation .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound likely binds to active sites on enzymes such as AChE, modulating their activity and influencing biochemical pathways associated with neurodegeneration.
- Receptor Interaction : It may also engage with various receptors involved in cellular signaling processes, further contributing to its therapeutic potential.
Case Studies and Research Findings
- Anticancer Studies : A series of benzothiazole derivatives were evaluated for their antitumor activity against breast cancer cell lines, revealing a structure-activity relationship that highlights the importance of specific substituents in enhancing potency .
- Neuroprotective Effects : Compounds derived from similar scaffolds have been investigated for their neuroprotective effects in models of Alzheimer's disease, demonstrating improvements in memory and cognitive function through AChE inhibition .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S2/c1-17-8-10-20(11-9-17)28(25,26)23-15-21(22-7-4-14-27-22)24-13-12-18-5-2-3-6-19(18)16-24/h2-11,14,21,23H,12-13,15-16H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYQJTQYZXXYTED-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)N3CCC4=CC=CC=C4C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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